4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether
Overview
Description
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with 2,3-dimethylphenyl methyl ether under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols .
Scientific Research Applications
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- 4-[(4-Ethylpiperazin-1-yl)phenylamine
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the sulfonyl group allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-ethyl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-16-8-10-17(11-9-16)21(18,19)15-7-6-14(20-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZHWOPRWVVWAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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